Hydroxylamine-O-sulfonic acid

Catalog No.
S594697
CAS No.
2950-43-8
M.F
H3NO4S
M. Wt
113.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxylamine-O-sulfonic acid

CAS Number

2950-43-8

Product Name

Hydroxylamine-O-sulfonic acid

IUPAC Name

amino hydrogen sulfate

Molecular Formula

H3NO4S

Molecular Weight

113.1 g/mol

InChI

InChI=1S/H3NO4S/c1-5-6(2,3)4/h1H2,(H,2,3,4)

InChI Key

DQPBABKTKYNPMH-UHFFFAOYSA-N

SMILES

NOS(=O)(=O)O

Synonyms

Amidoperoxymonosulfuric Acid (HOS(O)2ONH2); Amidosulfonic Peracid; Aminomonopersulfuric Acid; Ammonia-N-oxide-O-sulfonic Acid Betaine; HAOS; O-Sulfohydroxylamine; Hydroxylaminesulfonic Acid; Permonosulfamic Acid; Sulfoperamidic Acid; Sulfuric Acid Mo

Canonical SMILES

NOS(=O)(=O)O

The exact mass of the compound Hydroxylamine-O-sulfonic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hydroxylamine-O-sulfonic acid (HOSA), CAS 2950-43-8, is a crystalline, non-volatile solid widely used as a versatile aminating agent in organic synthesis. Unlike common hydroxylamine salts, HOSA primarily functions as an electrophilic aminating agent, effectively delivering an amino group (NH2) to electron-rich centers such as carbanions, heterocycles, and organometallics. Its stability and solid form offer significant handling and process advantages over alternative gaseous or in-situ generated reagents, making it a key procurement choice for predictable and scalable amination reactions.

Direct substitution of Hydroxylamine-O-sulfonic acid (HOSA) with seemingly similar compounds like hydroxylamine hydrochloride or hydroxylamine sulfate is chemically inappropriate for most applications. These common salts are nucleophilic aminating agents, whereas HOSA is a distinct electrophilic reagent, making their reaction pathways fundamentally different. Furthermore, substituting HOSA with chloramine, another electrophilic aminating agent, introduces significant operational challenges and hazards; chloramine is a volatile, toxic gas often requiring in-situ generation, while HOSA is a stable, weighable crystalline solid. Procuring HOSA is a decision for a specific chemical reactivity profile and superior handling properties not offered by its common alternatives.

Superior Handling and Process Safety as a Solid Alternative to Gaseous Chloramine

Hydroxylamine-O-sulfonic acid is a non-volatile, crystalline solid with a decomposition point of 210 °C, offering significant advantages in storage, handling, and dosing accuracy compared to its functional alternative, chloramine. Chloramine is a toxic and unstable gas that is typically prepared and used in solution, posing greater handling risks and complicating stoichiometric control in batch processes. The use of HOSA as a stable, weighable solid eliminates the need for specialized gas handling equipment and in-situ generation, making it a preferred reagent for both laboratory and pilot-scale operations prioritizing safety and reproducibility.

Evidence DimensionPhysical State and Handling Properties
Target Compound DataCrystalline, non-volatile solid
Comparator Or BaselineChloramine (NH2Cl): Toxic, unstable gas, typically used in solution
Quantified DifferenceQualitative but critical difference in physical state, leading to vastly different handling protocols and safety requirements.
ConditionsStandard laboratory and industrial chemical handling

This directly impacts process safety, equipment requirements, and ease of use, making HOSA a more practical and lower-risk procurement choice for electrophilic amination.

Enables High-Yield N-Amination of Pyridines Where Other Reagents Fail

In the synthesis of N-amino heterocycles, HOSA provides a reliable route where alternatives are ineffective. For the N-amination of pyridine to form 1-aminopyridinium iodide, a key synthetic intermediate, a well-established procedure using HOSA reports consistent yields of 63–72%. Notably, the authors of this procedure state that pyridine nitrogens have been aminated only by hydroxylamine-O-sulfonic acid, whereas other aminating agents like chloramine are effective for primary, secondary, and tertiary amines but not pyridine nitrogens. This demonstrates a specific substrate compatibility that makes HOSA an essential, non-substitutable reagent for this class of transformation.

Evidence DimensionReaction Yield and Substrate Scope
Target Compound Data63–72% yield for N-amination of pyridine
Comparator Or BaselineChloramine: Ineffective for N-amination of pyridine nitrogens
Quantified DifferenceHOSA provides a viable, high-yield route where the common alternative, chloramine, fails completely.
ConditionsReaction of pyridine with HOSA in water, followed by workup with hydriodic acid.

For chemists synthesizing N-amino pyridinium salts and related heterocycles, HOSA is not just a better option but often the only viable procurement choice.

Avoidance of Corrosive Halide Byproducts in Industrial Process Streams

A critical but often overlooked procurement factor is the downstream impact of reagent byproducts. When hydroxylamine hydrochloride (NH2OH·HCl) is used as a nitrogen source, chloride ions are introduced into the reaction mixture. In contrast, the use of Hydroxylamine-O-sulfonic acid produces sulfate (SO4^2-) as the only inorganic anion byproduct. In industrial settings using stainless steel reactors or employing chloride-sensitive catalysts, the presence of chloride ions can lead to pitting corrosion and catalyst deactivation. The selection of HOSA over hydroxylamine hydrochloride is a strategic decision to protect capital equipment and ensure process robustness by eliminating a known corrosive agent from the workflow.

Evidence DimensionInorganic Byproduct Profile
Target Compound DataSulfate (SO4^2-)
Comparator Or BaselineHydroxylamine Hydrochloride: Chloride (Cl-)
Quantified DifferenceComplete elimination of corrosive chloride ions from the process stream.
ConditionsAqueous or protic solvent-based chemical reactions in industrial reactors.

This mitigates the risk of costly equipment corrosion and catalyst poisoning, making HOSA a superior choice for long-term, large-scale manufacturing processes.

Synthesis of N-Amino Heterocycles

HOSA is the reagent of choice for the N-amination of nitrogen-containing heterocycles like pyridines, quinolines, and imidazoles to produce N-aminotriazolium salts and other valuable synthetic intermediates. Its unique reactivity enables high-yield access to structures that are difficult or impossible to obtain with other aminating agents like chloramine.

Chloride-Sensitive Amination Processes

In industrial syntheses where process equipment is sensitive to halide-induced corrosion (e.g., stainless steel reactors) or where downstream catalysts are poisoned by chlorides, HOSA is the preferred aminating agent over hydroxylamine hydrochloride. Its use ensures process integrity and longevity by generating only non-corrosive sulfate byproducts.

Workflows Requiring a Safe and Storable Electrophilic Aminating Agent

For laboratory and scale-up operations that prioritize safety and ease of handling, HOSA serves as a direct solid substitute for hazardous and volatile reagents like chloramine. Its crystalline, non-volatile nature simplifies storage, weighing, and addition, leading to more reproducible and safer manufacturing protocols.

Synthesis of Primary Amines from Organoboranes

In the hydroboration-amination sequence, HOSA is used to convert organoboranes, derived from olefins, into primary amines without skeletal rearrangement. This provides a predictable and stereocontrolled method for amine synthesis, where HOSA's reliability and ease of use are key advantages.

XLogP3

-3.9

GHS Hazard Statements

Aggregated GHS information provided by 136 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (65.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (64.71%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (63.24%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H412 (63.24%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

2950-43-8

Wikipedia

Hydroxylamine-O-sulfonic acid

General Manufacturing Information

Sulfuric acid, monoazanyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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